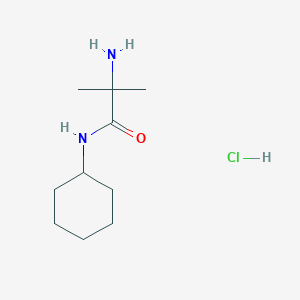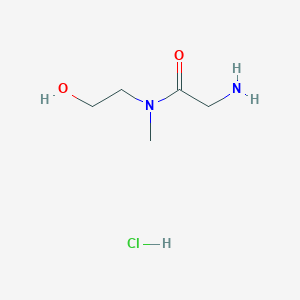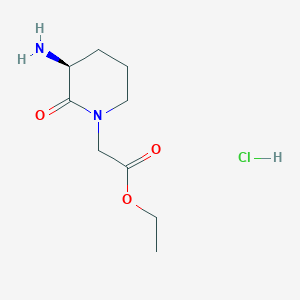
2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride (2-ACMPA-HCl) is a synthetic compound that has been used in numerous scientific research applications. It is typically used as an intermediate for the synthesis of various compounds, such as peptides and peptidomimetics. 2-ACMPA-HCl is also used as a substrate in enzymatic assays and to study the properties of enzymes and other proteins.
Applications De Recherche Scientifique
Hydroaminomethylation of Oleochemicals
Hydroaminomethylation (HAM) of vegetable oils is presented as a straightforward and effective method for synthesizing valuable functionalized bio-based compounds with potential industrial applications. This review explores the history and recent developments of HAM, focusing on reaction conditions and the variety of amines grafted onto alkyl chains of vegetable oils. Bifunctional HAM-products, which may serve as monomers in polymer chemistry or as bio-based surface-active agents, are of particular interest. The review also discusses the catalytic species' ligands, comparing the results obtained with phosphanes and amines to highlight HAM's role in accessing functionalized bio-based compounds with industrial potential (Vanbésien et al., 2018).
Applications in Food Science
In the context of food science, discussions about acrylamide formation and mitigation highlight the relevance of understanding the chemical properties and reactions of nitrogen-containing compounds in various matrices. Acrylamide, a compound formed through reactions involving amino acids like asparagine, has been extensively studied for its health implications, leading to research on mitigating its formation in food products. This area of study showcases the broader implications of chemical reactions involving amino compounds in health and safety regulations within the food industry. While "2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride" itself is not mentioned, the methodologies and concerns around similar compounds are relevant for industries and research focused on chemical safety and novel applications (Pedreschi et al., 2014).
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKGBWUSLGRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




 methanone hydrochloride](/img/structure/B1398356.png)
-methanone hydrochloride](/img/structure/B1398357.png)



![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)






